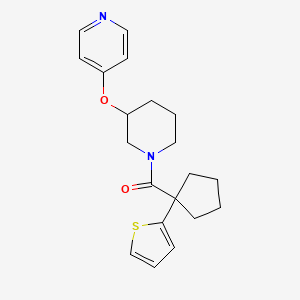
(3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures have been found to target the protein serine/threonine-protein kinase b-raf . This protein plays a key role in regulating cell growth .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cell behavior .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
Compounds with similar structures have been found to have varying degrees of bioavailability .
Result of Action
Given its potential target, it may influence cell growth and proliferation .
生物活性
The compound (3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known by its CAS number 2034275-33-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N2O2S with a molecular weight of 288.4 g/mol. Its structure comprises a piperidine ring, a pyridine moiety, and a thiophene group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O2S |
| Molecular Weight | 288.4 g/mol |
| CAS Number | 2034275-33-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may serve as a ligand for specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. The exact pathways involved in its action are still under investigation but are believed to involve modulation of neurotransmitter systems and inhibition of specific enzyme activities.
Antitumor Activity
Research indicates that derivatives of similar compounds have shown promising antitumor activity. For instance, compounds with similar structural features have been evaluated for their cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. A study demonstrated that certain derivatives exhibited moderate cytotoxicity, indicating potential for further development as anticancer agents .
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective properties. Investigations into related compounds suggest that they can modulate neurotransmitter release and protect neurons from oxidative stress .
Antimicrobial Properties
Some studies have highlighted the antimicrobial potential of compounds within the same class. These compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties worth exploring in detail .
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, researchers evaluated the cytotoxic effects against ovarian cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, with IC50 values ranging from 10 µM to 25 µM . This suggests that this compound could be an effective candidate for further anticancer drug development.
Study 2: Neuroprotective Mechanisms
A comparative analysis was conducted on several piperidine derivatives for their neuroprotective effects in vitro. The study found that certain derivatives could significantly reduce neuronal apoptosis induced by oxidative stress, suggesting that this compound might share these protective qualities .
属性
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-19(20(9-1-2-10-20)18-6-4-14-25-18)22-13-3-5-17(15-22)24-16-7-11-21-12-8-16/h4,6-8,11-12,14,17H,1-3,5,9-10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBBHFMABDUTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














